Cas no 74106-81-3 (Ethyl 2,2-difluorohexanoate)

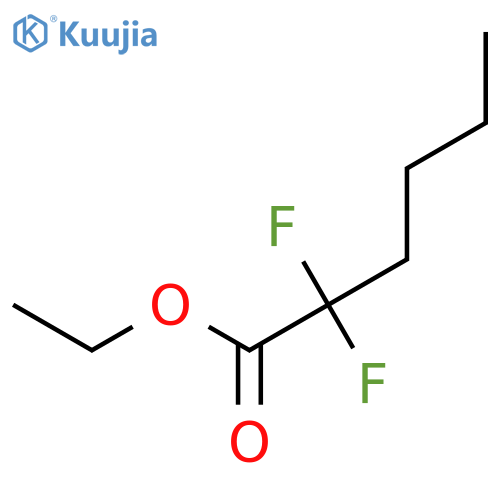

Ethyl 2,2-difluorohexanoate structure

商品名:Ethyl 2,2-difluorohexanoate

CAS番号:74106-81-3

MF:C8H14F2O2

メガワット:180.192369937897

MDL:MFCD11007687

CID:890072

PubChem ID:10464909

Ethyl 2,2-difluorohexanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,2-Difluorohexanoate

- Ethyl-2,2-difluorohexanoate

- 2,2-Difluorhexansaeureethylester

- 2,2-Difluoro-hexanoic acid ethyl ester

- Ethyl 2,2-difluorocaproate

- 2,2-Difluorohexanoic acid ethyl ester

- AK175422

- PubChem22649

- XTUTXYBGTIFZFQ-UHFFFAOYSA-N

- BBL102195

- STL555994

- MB08995

- RP24146

- PC48304

- hexanoic acid, 2,2-difluoro-, ethyl ester

- CS-0045422

- MFCD11007687

- I10204

- 74106-81-3

- SY237164

- AKOS005063328

- ETHYL2,2-DIFLUOROHEXANOATE

- J-520662

- H5TS88M7Q6

- FT-0657813

- A838013

- AMY7143

- SCHEMBL1619413

- DTXSID60440302

- FS-4651

- DB-001367

- Ethyl 2,2-difluorohexanoate

-

- MDL: MFCD11007687

- インチ: 1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3

- InChIKey: XTUTXYBGTIFZFQ-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)OC([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F

計算された属性

- せいみつぶんしりょう: 180.09600

- どういたいしつりょう: 180.09618601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.029

- ふってん: 172 ºC

- フラッシュポイント: 57 ºC

- 屈折率: 1.387

- PSA: 26.30000

- LogP: 2.37500

Ethyl 2,2-difluorohexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E895993-1g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 96% | 1g |

¥169.20 | 2022-01-13 | |

| Fluorochem | 035963-5g |

Ethyl-2,2-difluorohexanoate |

74106-81-3 | 95% | 5g |

£272.00 | 2022-03-01 | |

| ChemScence | CS-0045422-25g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 25g |

$347.0 | 2022-04-26 | ||

| TRC | E916663-500mg |

Ethyl 2,2-Difluorohexanoate |

74106-81-3 | 500mg |

$ 185.00 | 2022-06-05 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CMC0005-25g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 95% | 25g |

$602 | 2023-09-07 | |

| ChemScence | CS-0045422-1g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 1g |

$38.0 | 2022-04-26 | ||

| ChemScence | CS-0045422-5g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 5g |

$87.0 | 2022-04-26 | ||

| Fluorochem | 035963-25g |

Ethyl-2,2-difluorohexanoate |

74106-81-3 | 95% | 25g |

£915.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E895993-5g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 96% | 5g |

¥545.40 | 2022-01-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CP801-1g |

Ethyl 2,2-difluorohexanoate |

74106-81-3 | 96% | 1g |

218.0CNY | 2021-07-18 |

Ethyl 2,2-difluorohexanoate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

74106-81-3 (Ethyl 2,2-difluorohexanoate) 関連製品

- 136854-22-3(Ethyl 2,2-Difluoropentanoate)

- 428-97-7(Diethyl 2,2-difluoropentanedioate)

- 50889-47-9(Methyl 2,2-difluorohexanoate)

- 1000339-45-6(Butyl 2,2-difluorobutanoate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74106-81-3)Ethyl 2,2-difluorohexanoate

清らかである:99%/99%

はかる:5g/25g

価格 ($):157.0/635.0